molecular formula C14H22ClN3S B1404880 N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride CAS No. 1421500-32-4

N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride

Cat. No. B1404880
M. Wt: 299.9 g/mol
InChI Key: QXGQCLZFWWSWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride, also known as MTT, is a chemical compound that has been widely used in scientific research. It is a yellow dye that is soluble in water and is commonly used in cell viability assays.

Scientific Research Applications

Antimicrobial and Antiviral Properties

N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride, along with related Schiff bases, demonstrates significant anti-bacterial activity. For example, certain Schiff bases showed promising results against pathogenic bacteria such as Staphylococcus aureus and E. coli. In addition, these compounds have been studied for their potential as SARS-CoV-2 inhibitors, targeting the 3-chymotrypsin-like protease (3CLpro), an essential enzyme for the virus's proliferation (Al‐Janabi, Elzupir, & Yousef, 2020).

Catalytic Applications

The compound and its derivatives are also explored for their catalytic properties. For instance, a study on N1,N1,N2,N2-tetramethylethane-1,2-diamine, a related compound, demonstrated its use as a catalyst in multicomponent reactions. Such catalytic activities are crucial in synthesizing a variety of chemical compounds, including pharmaceuticals and polymers (Zare et al., 2017).

Polymerization and Material Science

Another significant application of these compounds is in the field of material science, particularly in polymerization processes. Derivatives of N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride have been used to create polymers. For example, Zn(II) and Cu(II) complexes based on similar ethanediamine derivatives have been employed as precatalysts in the polymerization of rac-lactide, demonstrating their utility in producing polymers like polylactide (PLA) (Kang, Cho, Nayab, & Jeong, 2019).

Luminescent Material Development

Compounds similar to N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride have been synthesized and studied for their potential as luminescent materials. Their optical properties suggest they could be used in developing new luminescent materials for various applications (Hong-ping, 2010).

Corrosion Inhibition

Studies have shown the use of similar compounds in corrosion inhibition. A corrosion inhibitor synthesized from biomass platform molecules, including derivatives of ethanediamine, demonstrated good performance in protecting carbon steel in corrosive environments. This application is particularly relevant in industrial settings where corrosion control is critical (Chen et al., 2021).

properties

IUPAC Name

N',N'-diethyl-N-(4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S.ClH/c1-4-17(5-2)10-9-15-14-16-13-11(3)7-6-8-12(13)18-14;/h6-8H,4-5,9-10H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGQCLZFWWSWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC=C2S1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Reactant of Route 6
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.